K-Ras(G12C) inhibitor 12
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Overview
Description
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor of the oncogenic K-Ras(G12C) variant . It irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking its interactions . This inhibitor is particularly relevant in the context of cancer, as the K-Ras gene, which includes the G12C mutation, is a common oncogene involved in cellular proliferation and survival .
Molecular Structure Analysis
The molecular structure of K-Ras(G12C) inhibitor 12 is related to its ability to bind to the K-Ras(G12C) protein. The inhibitor binds irreversibly to the mutant cysteine residue in oncogenic KRAS G12C, so it has no effect on the wild-type protein . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding, which occurs with picomolar affinities at RAS proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of K-Ras(G12C) inhibitor 12 include its molecular formula (C15H17ClIN3O3) and molecular weight (449.67). It is also known to be toxic and a moderate to severe irritant to the skin and eyes .
Scientific Research Applications
Specific Scientific Field
The K-Ras(G12C) inhibitor 12 is primarily studied in the field of cancer research, specifically focusing on oncogenic RAS-driven cancers. These cancers include non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC) .
Comprehensive Summary of Applications
a. NSCLC Treatment
- Unfortunately, not all patients respond to KRAS-G12C inhibitor therapy due to intrinsic or acquired resistance mechanisms .
b. CRC and PDAC
- Identifying specific KRAS mutations, combined with other gene mutations, informs disease aggressiveness and drug sensitivity, supporting precision medicine .
Methods of Application
Safety And Hazards
Future Directions
The future of K-Ras(G12C) inhibitor 12 and similar compounds lies in their potential for treating cancers associated with the KRAS G12C mutation . Current research is focused on improving the efficacy of these inhibitors, understanding the mechanisms of resistance, and exploring combination therapies with other drugs .
properties
IUPAC Name |
1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIFBWVNHLXJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
K-Ras(G12C) inhibitor 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.